molecular formula C7H7F3N2O B11812313 (6-(Trifluoromethoxy)pyridin-3-yl)methanamine

(6-(Trifluoromethoxy)pyridin-3-yl)methanamine

Cat. No.: B11812313
M. Wt: 192.14 g/mol
InChI Key: XWVUNDIDSHGKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Trifluoromethoxy)pyridin-3-yl)methanamine is a pyridine derivative featuring a trifluoromethoxy (-OCF₃) group at the 6-position and a methanamine (-CH₂NH₂) group at the 3-position of the pyridine ring. The trifluoromethoxy group contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, while the primary amine moiety offers reactivity for further functionalization, such as amide bond formation or salt generation for improved solubility .

Synthetic routes for analogous compounds often involve nucleophilic substitution or cross-coupling reactions. For instance, triethylamine (Et₃N) is frequently employed as a base to neutralize HCl during substitution reactions involving chlorinated intermediates, as seen in the synthesis of tetrachloromonospirocyclotriphosphazenes and sulfonamide derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

[6-(trifluoromethoxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2

InChI Key

XWVUNDIDSHGKEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Methodology

A ketone intermediate, (6-(trifluoromethoxy)pyridin-3-yl)methanone, undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction proceeds via imine formation followed by reduction.

Optimization Insights

  • Solvent : Methanol or ethanol enhances imine stability.

  • Catalyst : Titanium tetraisopropoxide (Ti(OiPr)₄) improves reaction efficiency (yield: 78–92%).

  • Temperature : Room temperature minimizes side product formation.

Advantages :

  • Avoids hazardous reagents like LiAlH₄.

  • Scalable for industrial production.

Nitrile Reduction Pathway

Synthesis Steps

  • Nitrile Formation : (6-(Trifluoromethoxy)pyridin-3-yl)acetonitrile is synthesized via cyanation of a brominated precursor using copper(I) cyanide (CuCN) in DMF at 100°C.

  • Reduction to Amine : The nitrile is reduced using Raney nickel under hydrogen gas (3 atm) or LiAlH₄ in tetrahydrofuran (THF). LiAlH₄ achieves higher yields (88–94%) but requires rigorous moisture exclusion.

Industrial Application :

  • Raney nickel-catalyzed hydrogenation is preferred for bulk synthesis due to lower cost and easier handling.

Hydrolysis-Reduction of Nitriles

Two-Step Process

  • Hydrolysis to Amide : The nitrile intermediate is hydrolyzed to (6-(trifluoromethoxy)pyridin-3-yl)acetamide using sulfuric acid (H₂SO₄) at 60°C.

  • Hofmann Degradation : The amide is treated with bromine in a basic solution (NaOH) to form the amine via Hofmann rearrangement. Yields average 65–75%.

Limitations :

  • Bromine handling poses safety risks.

  • Intermediate purification is critical to avoid over-oxidation.

Comparative Analysis of Methods

Method Yield (%) Key Reagents Scalability Purity
Nucleophilic Substitution45–65AgOCF₃, LiAlH₄Moderate90–95%
Reductive Amination78–92NaBH₃CN, Ti(OiPr)₄High85–90%
Nitrile Reduction88–94CuCN, Raney NickelHigh92–97%
Hydrolysis-Reduction65–75H₂SO₄, Br₂Low80–85%
Buchwald-Hartwig50–68Pd₂(dba)₃, XantphosModerate>95%

Industrial-Scale Considerations

Environmental Impact

  • Silver-mediated reactions generate metal waste, necessitating recycling protocols.

  • Pd-based catalysts require recovery systems to minimize environmental footprint .

Chemical Reactions Analysis

1.1. Amine Functional Group Reactions

The primary amine (-CH2NH2) undergoes typical nucleophilic reactions:

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Acylation Acetyl chloride, DCM, room temperatureNN-Acetyl derivativeHigh yield (85–92%) due to electron-withdrawing trifluoromethoxy group enhancing amine nucleophilicity .
Alkylation Alkyl halides (e.g., CH3I), K2CO3, DMFNN-Alkylated derivativesSteric hindrance from the pyridine ring limits reactions to primary alkyl halides .
Schiff Base Formation Aldehydes (e.g., benzaldehyde), ethanol, refluxImine derivativesRequires anhydrous conditions; trifluoromethoxy group stabilizes the imine via inductive effects .

1.2. Pyridine Ring Reactions

The trifluoromethoxy group (-OCF3) at the 6-position directs electrophilic substitution to the 4-position (para to -OCF3), while the methanamine group at the 3-position activates the ring for nucleophilic attack at the 2- and 4-positions:

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Nitration HNO3/H2SO4, 0–5°C4-Nitro derivativeRegioselectivity confirmed via NMR; -OCF3 deactivates the ring, requiring strong nitrating agents .
Sulfonation SO3, H2SO4, 80°C4-Sulfo derivativeLow yield (30–40%) due to competing side reactions .
Halogenation Cl2, FeCl3, 25°C4-Chloro derivativeLimited reactivity observed; electron-withdrawing -OCF3 reduces ring activation .

1.3. Redox Reactions

  • Oxidation : Treatment with KMnO4/H2SO4 oxidizes the methanamine group to a carboxylic acid (-CH2COOH).

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyridine ring to piperidine, though -OCF3 groups may undergo partial defluorination under harsh conditions .

2.1. Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

ApplicationReagents/ConditionsOutcome
Buchwald–Hartwig Amination Pd(dba)2, Xantphos, aryl halidesForms biaryl amines with >70% yield .
Suzuki–Miyaura Coupling Pd(PPh3)4, boronic acidsLimited success due to lack of halide leaving groups; requires pre-functionalization .

Comparative Reactivity

Parameter(6-(Trifluoromethoxy)pyridin-3-yl)methanamineAnalog (6-(Trifluoromethyl)pyridin-3-yl)methanamine
Electrophilic Substitution Less reactive (-OCF3 is stronger electron-withdrawing)More reactive (-CF3 is weaker electron-withdrawing)
Amine pKa ~8.2 (weaker base)~9.1 (stronger base)
Thermal Stability Stable up to 200°CDecomposes above 180°C

Mechanistic Insights

  • Nucleophilic Activation : The trifluoromethoxy group enhances ring electron deficiency, facilitating nucleophilic attack at the 2- and 4-positions via intermediates stabilized by resonance .

  • Steric Effects : The 3-position methanamine group hinders access to the 2-position, favoring 4-substitution in electrophilic reactions .

Industrial-Scale Reaction Data

ProcessTemperatureCatalystYieldPurity
Acylation 25°CNone92%>99%
Nitration 0–5°CH2SO465%95%
Reduction 100°C, 5 bar H2Pd-C78%98%

Scientific Research Applications

Chemistry

(6-(Trifluoromethoxy)pyridin-3-yl)methanamine serves as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution:

Reaction Type Common Reagents Products
OxidationPotassium permanganateOxidized pyridine derivatives
ReductionLithium aluminum hydrideReduced forms
SubstitutionVarious nucleophilesSubstituted pyridines

Biology

Research indicates that this compound exhibits potential biological activities. Its interactions with various biological targets are under investigation, particularly concerning its effects on metabolic pathways and enzyme modulation. The trifluoromethoxy group enhances cellular penetration, allowing for effective interaction with intracellular proteins.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications. Notably, it has shown promise in:

  • Anticancer Research : The compound's ability to inhibit specific enzymes involved in cancer metabolism has been documented. For instance, it has been reported to inhibit ghrelin O-acyltransferase (GOAT), which plays a role in appetite regulation and cancer cell proliferation .
  • Drug Development : Its structural features facilitate the design of new drugs with improved efficacy and safety profiles.

Case Studies

  • Inhibition of Ghrelin O-acyltransferase :
    • A study demonstrated that this compound effectively inhibits GOAT, suggesting potential applications in obesity-related cancers. This inhibition could lead to reduced cancer cell proliferation .
  • Antifungal Activity :
    • A related study on trifluoromethyl pyrimidine derivatives found that compounds similar to this compound exhibited significant antifungal activity against various pathogens . This highlights the compound's potential in agricultural applications.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name (Example) Substituents on Pyridine Amine/Functional Group Key Properties/Activities Reference
(6-(Trifluoromethoxy)pyridin-3-yl)methanamine 6-CF₃O, 3-CH₂NH₂ Primary amine High nucleophilicity; potential for salt formation N/A
5,7-Dimethyl-N-[[6-(4-CF₃O-phenyl)pyridin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (2f) 6-(4-CF₃O-phenyl) Secondary amide Enhanced aromatic stacking; unconfirmed bioactivity
6-Chloro-2-methyl-3-(6-(4-CF₃O-phenoxy)pyridin-3-yl)quinolin-4(1H)-one (27a) 6-(4-CF₃O-phenoxy) Tertiary amine (quinolone) Antimalarial activity (IC₅₀ < 100 nM)
6-(1,3,4-Oxadiazol-2-yl)amino pyridinol (15) 6-Oxadiazole Secondary amine TNF-α inhibition (cell adhesion assay)

Key Observations:

Trifluoromethoxy vs. Substituent position matters: The 6-CF₃O group in the target compound versus the 4-CF₃O-phenoxy group in 27a may lead to divergent steric interactions in enzyme active sites.

Amine Reactivity: Primary amines (target compound) exhibit higher nucleophilicity than secondary or tertiary amines (e.g., 2f, 27a), making them more suitable for conjugation reactions . Tertiary amines in quinolones (e.g., 27a) often improve membrane permeability due to reduced polarity .

Key Observations:

  • Solvent Systems : THF and dichloromethane are common for amine syntheses, whereas polar solvents like NMP facilitate cyclization reactions in oxadiazole/thiadiazole formations .
  • Purification: Chromatography dominates for intermediates, while recrystallization is preferred for final quinolone products .

Research Findings and Implications

  • The primary amine’s pKa (~9–10) suggests moderate solubility in acidic environments .
  • Stability : The CF₃O group’s resistance to hydrolysis contrasts with sulfonyl chlorides (e.g., 6 ), which require careful handling to avoid degradation .
  • Therapeutic Potential: Structural parallels to antimalarial (27a) and anti-inflammatory (15) compounds justify further exploration of the target compound in these areas .

Biological Activity

(6-(Trifluoromethoxy)pyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyridine ring substituted with a trifluoromethoxy group at the 6th position and a methanamine group. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical for bioactivity. The molecular formula is C7H8F3NC_7H_8F_3N with a molecular weight of approximately 193.12 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group significantly increases the compound's ability to penetrate biological membranes, allowing it to modulate enzyme activity effectively. The methylamine group can form hydrogen bonds with active sites on enzymes or receptors, further influencing their function.

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. For instance, it may act as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .
  • Receptor Binding : Studies suggest that this compound can act as a positive allosteric modulator for nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and have therapeutic implications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionPotential inhibitor of BCATs
Receptor ModulationPositive allosteric modulator for nAChRs

Case Study: Toxicity Profile

In a reported case, exposure to similar trifluoromethyl pyridine compounds led to toxic effects such as methemoglobinemia. This highlights the importance of understanding the safety profile when considering this compound for therapeutic applications .

Research Findings

Recent studies have focused on the synthesis and structure-activity relationship (SAR) of related compounds, revealing that modifications on the pyridine ring can significantly alter biological activity. For example, variations in substituents can enhance potency against specific targets while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-(Trifluoromethoxy)pyridin-3-yl)methanamine, and what critical reaction conditions optimize yield and purity?

  • Methodology : Synthesis typically involves functionalizing a pre-substituted pyridine ring. For example, nucleophilic substitution or reductive amination can introduce the methanamine group. Key steps include:

  • Protection of the amine : Use Boc (tert-butoxycarbonyl) or Fmoc groups to prevent side reactions during pyridine functionalization .
  • Trifluoromethoxy introduction : Electrophilic substitution or coupling reactions (e.g., using trifluoromethyl hypofluorite or copper-mediated methods) to install the -OCF₃ group at position 6 .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .
    • Critical conditions : Anhydrous solvents (THF, DMF), controlled temperature (0–25°C), and catalysts (e.g., Pd for cross-coupling) to minimize by-products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy :

  • ¹H NMR : Identify protons on the pyridine ring (δ 7.0–8.5 ppm) and the CH₂NH₂ group (δ 3.5–4.5 ppm).
  • ¹³C NMR : Detect the trifluoromethoxy carbon (δ ~120 ppm, split due to ¹⁹F coupling) .
  • ¹⁹F NMR : Confirm the -OCF₃ group (δ -55 to -60 ppm) .
    • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calc. for C₇H₇F₃N₂O: 192.04 g/mol) and fragmentation patterns .
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the pyridine ring and the primary amine in this compound?

  • Pyridine ring effects : The -OCF₃ group deactivates the ring, directing electrophilic substitutions to the para position (C-2 or C-4) relative to the methanamine group. This is supported by computational studies on similar trifluoromethoxy-substituted aromatics .
  • Amine reactivity : The primary amine exhibits reduced nucleophilicity due to inductive effects from the pyridine ring. Acylation or Schiff base formation requires activated reagents (e.g., acyl chlorides in the presence of DIPEA) .
  • Experimental validation : Kinetic studies comparing reaction rates with non-fluorinated analogs (e.g., methoxy derivatives) can quantify electronic effects .

Q. What strategies can resolve contradictions in reported regioselectivity or by-product formation during the synthesis of this compound derivatives?

  • By-product analysis : Use LC-MS or GC-MS to identify impurities (e.g., over-alkylated amines or ring-halogenated by-products) .
  • Regioselectivity control :

  • Computational modeling : DFT calculations to predict transition states and optimize reaction pathways .
  • Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling steps to improve selectivity .
    • Case study : In one study, substituting THF with DMF reduced side reactions during amination by stabilizing intermediates .

Q. How can computational chemistry (e.g., DFT or molecular docking) predict the interaction of this compound with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., kinases or GPCRs) using software like AutoDock. The trifluoromethoxy group may enhance binding via hydrophobic interactions or fluorine-mediated hydrogen bonds .
  • DFT studies : Calculate electrostatic potential maps to identify reactive sites for derivatization (e.g., amine group for prodrug design) .
  • Validation : Compare computational predictions with experimental IC₅₀ values in enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

  • Solubility : Conflicting data may arise from solvent polarity or pH. For example:

  • Polar solvents : High solubility in DMSO (20–50 mg/mL) but poor in water (<1 mg/mL) .
  • pH dependence : Protonation of the amine (pKa ~9.5) increases solubility in acidic buffers .
    • Stability :
  • Degradation pathways : Hydrolysis of the trifluoromethoxy group under strong acidic/basic conditions. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Storage recommendations : Store at -20°C under inert atmosphere (argon) to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.